molecular formula C21H21ClN2O2 B2455308 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877782-78-0

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2455308
CAS No.: 877782-78-0
M. Wt: 368.86
InChI Key: GJMSWGMTJSPMRE-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a chromen-2-one core. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the Mannich reaction, where a chromen-2-one derivative is reacted with formaldehyde and a substituted piperazine. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is also critical to ensure scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is unique due to its specific combination of a chromen-2-one core and a 3-chlorophenyl-substituted piperazine ring.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(12-21(25)26-20(19)11-15)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSWGMTJSPMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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